molecular formula C9H10ClNO2 B556555 4-Chloro-D-phenylalanine CAS No. 14091-08-8

4-Chloro-D-phenylalanine

Cat. No. B556555
CAS RN: 14091-08-8
M. Wt: 199.63 g/mol
InChI Key: NIGWMJHCCYYCSF-MRVPVSSYSA-N
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Description

4-Chloro-DL-phenylalanine, also known as Fenclonine, PCPA, or CP-10188, is a selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin . It acts pharmacologically to deplete endogenous levels of serotonin . It is also an inhibitor of 5-hydroxytrytamine (5-HT) synthesis and can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .


Synthesis Analysis

4-Chloro-D-phenylalanine is applied in the synthesis and placental binding potencies of photosensitive analogues of luteinizing hormone-releasing hormone (LHRH) with agonistic and antagonistic structures .


Molecular Structure Analysis

The empirical formula of this compound is C9H10ClNO2 . The molecular weight is 199.63 .


Chemical Reactions Analysis

4-Chloro-DL-phenylalanine (PCPA) depletes the serotonin levels in the brain by its inhibitory effect on tryptophan hydroxylase (TPH) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a linear formula of ClC6H4CH2CH(NH2)CO2H .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-D-phenylalanine in lab experiments is that it can be used to study the effects of chiral compounds on protein structure and function. It can also be used to study the effects of amino acid substitutions on protein structure and function. The main limitation of using this compound in lab experiments is that its effects on other biochemical and physiological processes are not well understood.

Future Directions

Future research should focus on understanding the biochemical and physiological effects of 4-Chloro-D-phenylalanine. Studies should also explore the potential applications of this compound in the pharmaceutical industry. Additionally, further research should be conducted to explore the potential use of this compound as a therapeutic agent for various diseases and disorders. Finally, studies should be conducted to explore the potential use of this compound in industrial production processes.

Scientific Research Applications

4-Chloro-D-phenylalanine has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes involved in the metabolism of phenylalanine and tyrosine, such as phenylalanine hydroxylase and tyrosine hydroxylase. It has also been used to study the effects of chiral compounds on the structure and function of proteins, as well as to study the effects of amino acid substitutions on protein structure and function.

Safety and Hazards

4-Chloro-D-phenylalanine is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . It should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWMJHCCYYCSF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14091-08-8
Record name Fenclonine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-D-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENCLONINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS1JQ7MES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Chloro-D-phenylalanine significant in organic chemistry?

A1: this compound is a significant compound due to its role as a building block in synthesizing peptides with biological activity. For instance, it is a key component of the luteinizing hormone-releasing hormone (LH-RH) antagonist, SB-75 (Cetrorelix) []. This antagonist incorporates this compound into its structure ([Ac-D-Nal(2)1, D-Phe(4 CI)2, D-Pal(3)3, D-Cit6, D-Ala10]LH-RH, where Ac-D-Nal(2) = N-acetyl-3-(2-naphthyl)-D-alanine, D-Phe(4CI) = this compound, D-Pal(3) = 3-(3-pyridyl)-D-alanine, and D-Cit = D-Citrulline).

Q2: How is this compound incorporated into peptide synthesis, and what makes this process noteworthy?

A2: A team of chemists at Indiana University-Purdue University, Indianapolis, developed a groundbreaking method for synthesizing α-amino acids, including this compound, using phase-transfer catalysis []. This method is particularly notable because it operates efficiently at room temperature, utilizes cost-effective reagents, and has shown potential for industrial scale-up, representing a significant advancement in α-amino acid production.

Q3: Beyond its role in peptide synthesis, are there other areas of research where this compound demonstrates potential?

A3: Research suggests that this compound, as a component of the LH-RH antagonist SB-75, exhibits potential in cancer research []. Studies using a mouse model with human epithelial ovarian cancer xenografts demonstrated that SB-75 significantly inhibited tumor growth. This effect is potentially linked to SB-75's ability to suppress the pituitary-gonadal axis and directly influence tumor cells. These findings highlight this compound's potential role in developing new hormonal therapies for treating epithelial ovarian carcinoma.

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